2-(4-Methoxyphenyl)imidazo[1,2-a]benzimidazol-4-amine
Description
2-(4-Methoxyphenyl)imidazo[1,2-a]benzimidazol-4-amine is a heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure consists of an imidazo[1,2-a]benzimidazole core with a 4-methoxyphenyl group attached at the 2-position and an amine group at the 4-position.
Properties
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-21-12-8-6-11(7-9-12)13-10-19-14-4-2-3-5-15(14)20(17)16(19)18-13/h2-10H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOUGKFQPBIJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N(C3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]benzimidazol-4-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]benzimidazole core . One common method involves the reaction of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions . The resulting intermediate is then cyclized using a dehydrating agent, such as polyphosphoric acid, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)imidazo[1,2-a]benzimidazol-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various electrophiles and nucleophiles under appropriate conditions, such as halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its anticancer, anti-inflammatory, and analgesic properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)imidazo[1,2-a]benzimidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)imidazo[1,2-a]benzimidazol-4-amine: Similar structure with a methyl group instead of a methoxy group.
2-(4-Chlorophenyl)imidazo[1,2-a]benzimidazol-4-amine: Similar structure with a chlorine atom instead of a methoxy group.
2-(4-Nitrophenyl)imidazo[1,2-a]benzimidazol-4-amine: Similar structure with a nitro group instead of a methoxy group.
Uniqueness
The presence of the 4-methoxyphenyl group in 2-(4-Methoxyphenyl)imidazo[1,2-a]benzimidazol-4-amine imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity . This makes it distinct from other similar compounds and may contribute to its specific therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
